N,N-Dimethylformamide dimethyl acetal
Overview
Description
N,N-Dimethylformamide dimethyl acetal is an organic compound with the molecular formula C5H13NO2. It is an acetal derived from N,N-dimethylformamide and methanol. This compound is commonly used as a derivatization agent in gas chromatography applications and plays a significant role in organic synthesis due to its reactivity and versatility .
Mechanism of Action
Target of Action
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is primarily used as a methylating agent in organic synthesis . It targets carboxylic acids, phenols, and aromatic thiols, converting them into methyl esters, methyl ethers, and thioethers respectively .
Mode of Action
DMF-DMA interacts with its targets through a process known as methylation. This involves the transfer of a methyl group from DMF-DMA to the target molecule, resulting in the formation of a new compound. For example, when DMF-DMA reacts with a carboxylic acid, a methyl ester is formed .
Biochemical Pathways
The methylation process catalyzed by DMF-DMA can affect various biochemical pathways. For instance, it can be used in the synthesis of pyridine derivatives, which exhibit inhibitory action against PI3 kinase p110α enzymes . These enzymes are involved in cellular functions like cell growth and proliferation, and their inhibition can have significant effects on these pathways.
Pharmacokinetics
It’s known that dmf-dma is miscible with most organic solvents , which could potentially influence its bioavailability.
Result of Action
The primary result of DMF-DMA’s action is the formation of new compounds through methylation. This can lead to changes in the molecular structure and properties of the target molecules. For instance, the conversion of carboxylic acids into methyl esters can make them more lipophilic, potentially altering their biological activity .
Action Environment
The action of DMF-DMA can be influenced by various environmental factors. For example, it’s sensitive to moisture , which can lead to hydrolysis and decrease its efficacy as a methylating agent. Additionally, its reactivity might be affected by temperature, as it has a boiling point of 102-103 °C .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylformamide dimethyl acetal plays a crucial role in biochemical reactions. It is used as an intermediate in the formation of pyridine derivatives, which exhibits inhibition against PI3 kinase p110alfa enzymes . It is also utilized for the derivatization of primary sulfonamides and trifluoroacetic acid .
Cellular Effects
Given its role in the formation of pyridine derivatives, it may indirectly influence various cellular processes through these compounds .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its function as a methylating agent . It has been used in the synthesis of methyl esters from acids, methyl ethers, and thioethers from phenols and aromatic thiols .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamide dimethyl acetal is typically synthesized through the formal condensation of N,N-dimethylformamide with methanol. The reaction involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction can be represented as follows:
N,N-Dimethylformamide+2Methanol→N,N-Dimethylformamide dimethyl acetal+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:
Formylation: It is used in the formylation of active methylene and amino groups, leading to the formation of enamines and amidines.
Cyclization: It facilitates the cyclization of heterocyclic compounds by reacting with functional groups such as SH, NH, and OH.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Acids: For catalyzing the formation of acetals.
Bases: For deprotonation and subsequent nucleophilic attacks.
Solvents: Such as dichloromethane and toluene, to dissolve reactants and control reaction conditions.
Major Products
The major products formed from reactions involving this compound include methyl esters, methyl ethers, thioethers, enamines, and amidines .
Scientific Research Applications
N,N-Dimethylformamide dimethyl acetal has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide diethyl acetal
- N,N-Dimethylacetamide dimethyl acetal
- N,N-Dimethylformamide diisopropyl acetal
Uniqueness
N,N-Dimethylformamide dimethyl acetal is unique due to its high reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of applications, particularly in the methylation and formylation of various functional groups. Its ability to act as both a reagent and a catalyst further enhances its utility in chemical transformations .
Properties
IUPAC Name |
1,1-dimethoxy-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXGLVDWWRXATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063540 | |
Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a rancid odor; [BASF MSDS] | |
Record name | N,N-Dimethylformamide dimethyl acetal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15790 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
30.0 [mmHg] | |
Record name | N,N-Dimethylformamide dimethyl acetal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15790 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4637-24-5 | |
Record name | Dimethylformamide dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4637-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylformamide-dimethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004637245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethoxytrimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLFORMAMIDE-DIMETHYLACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7CTT5QPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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